molecular formula C8H15ClF2N2O B2425561 (2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride CAS No. 1864003-31-5

(2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride

Cat. No.: B2425561
CAS No.: 1864003-31-5
M. Wt: 228.67
InChI Key: SVUQPJKKMXQMRD-RGMNGODLSA-N
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Description

(2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a carboxamide group and a difluoroethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with a carboxylic acid derivative, such as an acid chloride or anhydride, under suitable conditions (e.g., in the presence of a base like triethylamine).

    Addition of the Difluoroethyl Group: The difluoroethyl group is incorporated through a nucleophilic substitution reaction, where a difluoroethyl halide reacts with the piperidine derivative in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group may enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The piperidine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound.

Comparison with Similar Compounds

    (2S)-N-(2,2-difluoroethyl)pyrrolidine-2-carboxamide hydrochloride: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    (2S)-N-(2,2-difluoroethyl)morpholine-2-carboxamide hydrochloride: Contains a morpholine ring, offering different pharmacological properties.

Uniqueness: (2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride is unique due to its specific combination of a piperidine ring and a difluoroethyl group, which may confer distinct biological activity and pharmacokinetic properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2O.ClH/c9-7(10)5-12-8(13)6-3-1-2-4-11-6;/h6-7,11H,1-5H2,(H,12,13);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUQPJKKMXQMRD-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NCC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C(=O)NCC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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